molecular formula C11H13N3O B1406154 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1397718-39-6

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1406154
CAS No.: 1397718-39-6
M. Wt: 203.24 g/mol
InChI Key: XRSMLQHIEDBNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a cyclopentyl group at the 3-position. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.25 g/mol . The cyclopentyl substituent introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and target-binding interactions. This compound is part of a broader class of imidazo[4,5-b]pyridin-2-one derivatives, which are explored extensively in medicinal chemistry for their kinase inhibitory properties .

Properties

IUPAC Name

3-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMLQHIEDBNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine in the presence of a suitable catalyst to form the desired imidazo[4,5-b]pyridin-2-one ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridin-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives with varying degrees of saturation .

Scientific Research Applications

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

The imidazo[4,5-b]pyridin-2-one scaffold is versatile, with substitutions at the 3-position modulating biological activity. Below are key analogues and their distinguishing features:

Compound Name Substituent Molecular Formula Key Features Reference
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Cyclopentyl C₁₁H₁₃N₃O Lipophilic substituent enhances membrane permeability; moderate steric bulk.
3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Piperidin-4-yl C₁₁H₁₄N₄O Basic amine group improves solubility; potential for salt formation.
3-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Methyl C₇H₇N₃O Smaller substituent reduces steric hindrance; lower molecular weight.
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Bromine at C6 C₆H₄BrN₃O Halogen enhances electrophilicity; may improve target binding via halogen bonds.
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Methyl (N1), phenyl (C6) C₁₃H₁₁N₃O Aromatic substituent enables π-π stacking; dual substitution alters selectivity.
Physicochemical and Pharmacokinetic Properties
Property 3-Cyclopentyl Derivative 3-Piperidinyl Derivative 3-Methyl Derivative
LogP (Predicted) ~2.5 ~1.8 (higher polarity) ~1.2
Solubility (mg/mL) 0.1–0.5 (low) 1–2 (moderate) 5–10 (high)
Metabolic Stability (t₁/₂) 60–90 min (CYP3A4) 30–45 min (CYP2D6) >120 min

Key Observations :

  • The cyclopentyl group increases lipophilicity (higher LogP) but reduces solubility compared to piperidinyl or methyl derivatives.
  • Piperidinyl compounds may exhibit faster metabolism due to basic amine groups interacting with CYP450 enzymes .
Crystallographic and Stability Data
  • Crystal Structures: Cyclopentyl derivatives form stable monoclinic crystals, while methyl-substituted analogues exhibit lower melting points (~180°C vs. 255°C for halogenated derivatives) .
  • Thermal Stability : The cyclopentyl group’s rigidity may contribute to higher thermal stability compared to flexible piperidinyl substituents .

Biological Activity

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.25 g/mol
  • CAS Number : 1397718-39-6
  • IUPAC Name : this compound

The compound has been identified as a potential inhibitor of Src family kinases (SFKs), which play crucial roles in cell signaling pathways associated with cancer progression and other diseases. Inhibition of SFKs can lead to reduced cell proliferation and survival in various cancer cell lines, making these compounds attractive candidates for cancer therapy.

In Vitro Studies

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridin-2-one exhibit potent inhibitory effects on SFKs. For instance:

  • Compound 1s , a derivative closely related to this compound, showed submicromolar inhibition against Src and Fyn kinases and demonstrated significant antiproliferative effects on glioblastoma cell lines (U87, U251, T98G) comparable to established inhibitors like PP2 .

Table 1: Efficacy of this compound Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line TestedObserved Effect
1sSrc0.8U87Significant inhibition
1sFyn0.9U251Significant inhibition
1dSrc1.0T98GModerate inhibition

Case Studies

  • Glioblastoma Multiforme : In a study focused on glioblastoma multiforme (GBM), the imidazo[4,5-b]pyridin-2-one derivatives were tested for their ability to inhibit tumor growth. Compound 1s was shown to significantly reduce cell viability in GBM cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Inflammatory Diseases : Another study explored the potential of these compounds in treating inflammatory conditions by inhibiting IRAK family kinases. The results indicated that these compounds could selectively inhibit IRAK-4 with improved safety profiles compared to traditional therapies .

Pharmacokinetics and ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that derivatives of imidazo[4,5-b]pyridin-2-one exhibit favorable pharmacokinetic properties suitable for central nervous system (CNS) drug development. These properties include good oral bioavailability and metabolic stability, which are critical for therapeutic applications in CNS-related disorders .

Q & A

Q. What synthetic strategies are commonly employed for preparing 3-cyclopentyl-substituted imidazo[4,5-b]pyridin-2-one derivatives?

Q. How are structural and purity characteristics validated for this compound class?

  • Methodological Answer : Multinuclear NMR (¹H/¹³C) is critical for confirming regiochemistry and cyclopentyl substitution. For example, the NH proton in 3-phenyl derivatives appears as a singlet at δ 11.41 ppm in DMSO-d₆ . Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at 212.0835 for C₁₂H₁₀N₃O). Thermal stability is assessed via DSC/TG, with decomposition temperatures exceeding 290°C for nitro derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition potency and selectivity?

  • Methodological Answer : SAR-guided optimization involves:
  • Substituent Positioning : Electron-withdrawing groups (e.g., nitro at C5) enhance TGT (tRNA-guanine transglycosylase) inhibition by improving ligand-protein interactions .

  • Hinge Binder Modifications : Replacing pyridine nitrogen with carbon (e.g., benzimidazol-2-one derivatives) retains p38 MAP kinase inhibition while altering metabolic stability .

  • Macrocyclic Linkers : Adjusting linker length and introducing methyl groups improves PKCθ isoform selectivity and in vivo pharmacokinetics (e.g., 12j in Akt inhibitors with 2.25 Å co-crystal resolution) .

    • Data Table :
Target KinaseKey ModificationIC₅₀ ImprovementReference
p38 MAP kinaseC5 nitro substitution3-fold TNF-α reduction
PKCθMacrocyclic linker (C8)>10x selectivity
Akt1Hydrophobic cleft bindingATP-independent

Q. What experimental approaches resolve contradictions in substituent effects on biological activity?

  • Methodological Answer : Discrepancies in substituent efficacy (e.g., variable cytotoxicity in thiazolo derivatives) are addressed via:
  • In Silico Docking : Molecular dynamics simulations identify steric clashes or hydrogen-bonding mismatches (e.g., PKCθ inhibitors with Thr442 interactions) .
  • Cellular Pathway Analysis : Flow cytometry and Western blotting differentiate apoptosis vs. necrosis (e.g., 6-phenylazo derivatives induce leukemia-specific cytotoxicity via p70S6 kinase inhibition) .
  • Metabolic Stability Assays : Microsomal half-life studies (e.g., CYP450 inhibition profiles) explain discrepancies between in vitro potency and in vivo efficacy .

Q. How are in vivo pharmacokinetic properties tailored through structural modifications?

  • Methodological Answer :
  • Linker Optimization : Shorter macrocyclic linkers (C6 vs. C8) reduce metabolic oxidation, improving oral bioavailability (e.g., PKCθ inhibitors with 12e: t₁/₂ = 4.2 hr in mice) .
  • Hydrophobic Substituents : Cyclopentyl groups enhance blood-brain barrier penetration (e.g., Bruton tyrosine kinase inhibitors like tolebrutinib) .
  • Prodrug Strategies : Ethyl ester derivatives (e.g., thiazolo-oxadiazole compounds) improve solubility and tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.